molecular formula C9H13N3O3S B11014962 2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide

2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide

Cat. No.: B11014962
M. Wt: 243.29 g/mol
InChI Key: IKYXMTLHYCKSNQ-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and an ethyl group at the 2-position of the butanamide chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted thiazoles, and carboxylic acids.

Scientific Research Applications

2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of agrochemicals and biocides for crop protection.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C9H13N3O3S/c1-3-6(4-2)8(13)11-9-10-5-7(16-9)12(14)15/h5-6H,3-4H2,1-2H3,(H,10,11,13)

InChI Key

IKYXMTLHYCKSNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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